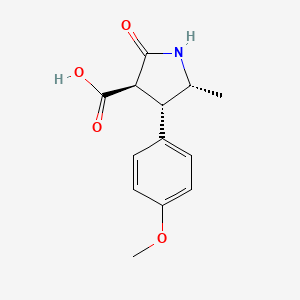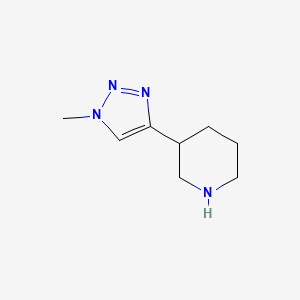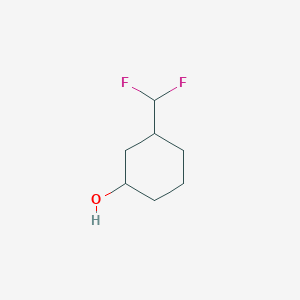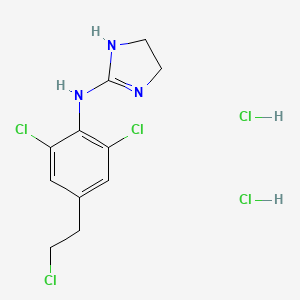
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an imidazole ring, making it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride typically involves the reaction of 2,6-dichloroaniline with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the compound produced.
化学反応の分析
Types of Reactions
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous ammonia or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of the compound.
2-Chloroethylamine: Another precursor used in the synthesis.
4,5-Dihydro-1H-imidazole: A structural analog with similar properties.
Uniqueness
N-(2,6-Dichloro-4-(2-chloroethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H14Cl5N3 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
N-[2,6-dichloro-4-(2-chloroethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H12Cl3N3.2ClH/c12-2-1-7-5-8(13)10(9(14)6-7)17-11-15-3-4-16-11;;/h5-6H,1-4H2,(H2,15,16,17);2*1H |
InChIキー |
ZAZDZHZPHKNEDC-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)CCCl)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)
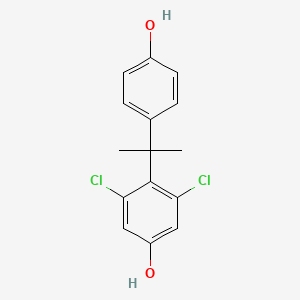
![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)

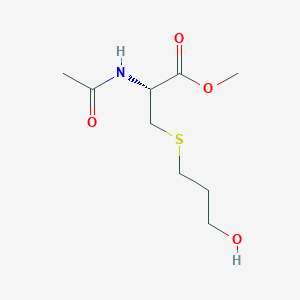
![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
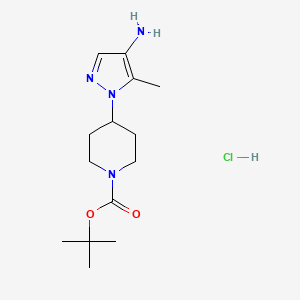
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
